

Application Notes and Protocols for Apatinib Dosage in In Vivo Animal Studies

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Compound of Interest

Compound Name: Apatinib

Cat. No.: B1193564

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Introduction

Apatinib, a novel small-molecule tyrosine kinase inhibitor, selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] By inhibiting VEGFR-2, **Apatinib** effectively blocks the VEGF signaling pathway, which is crucial for angiogenesis, a process vital for tumor growth and metastasis.[1][3] These application notes provide a comprehensive overview of the recommended dosages, administration routes, and experimental protocols for the use of **Apatinib** in preclinical in vivo animal studies. The information is intended for researchers, scientists, and professionals in the field of drug development.

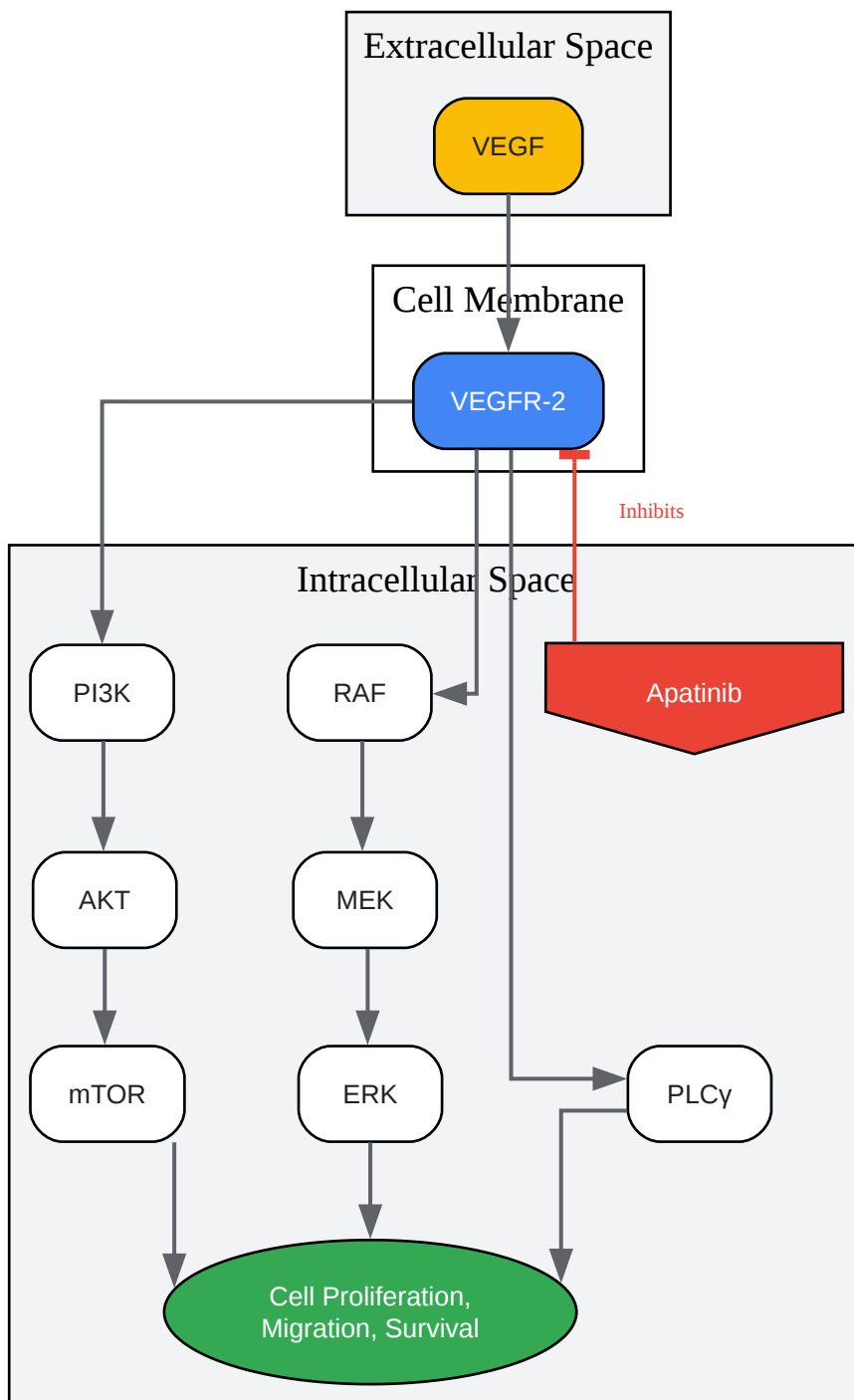
Apatinib has demonstrated significant antitumor effects in a variety of preclinical cancer models by inhibiting tumor-induced angiogenesis.[2] It suppresses the proliferation, migration, and tube formation of endothelial cells and has been shown to inhibit the growth of numerous human tumor xenografts in animal models.[2][4]

Mechanism of Action: VEGFR-2 Signaling Pathway

Apatinib exerts its anti-angiogenic and antitumor effects by acting as a potent and selective inhibitor of VEGFR-2.[3][5] The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers the autophosphorylation of the receptor's tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAF/MEK/ERK and the PI3K/AKT pathways.[3] These pathways are critical for promoting endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.

Apatinib competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby

blocking its phosphorylation and subsequent downstream signaling.[1] This inhibition leads to a reduction in tumor microvascular density and a suppression of tumor growth.[6]



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Caption: Apatinib blocks the VEGFR-2 signaling cascade.

Data Presentation: Apatinib Dosage in Animal Models

The following tables summarize the dosages of **Apatinib** used in various in vivo animal studies. It is important to note that the optimal dosage can vary depending on the animal model, tumor type, and experimental endpoint.

Table 1: **Apatinib** Dosage in Mouse Models

Cancer Type	Mouse Strain	Administration Route	Dosage (mg/kg)	Dosing Schedule	Vehicle	Reference
Gastric Cancer	Nude Mice	Oral Gavage	50	Daily	Normal Saline	[7]
Gastric Cancer	Nude Mice	Oral Gavage	200	Daily	Normal Saline	[7]
Esophageal Squamous Cell Carcinoma	BALB/c Nude Mice	Oral Gavage	75	Daily for 14 days	DMSO, Physiological Saline	[8]
Pancreatic Neuroendocrine Tumors	Nude Mice	Oral Gavage	50	Daily	Not Specified	[9]
Pancreatic Neuroendocrine Tumors	Nude Mice	Oral Gavage	150	Daily	Not Specified	[9]
Non-Small-Cell Lung Cancer	Nude Mice	Not Specified	32, 65, 100	Not Specified	Not Specified	[10]
Small Cell Lung Cancer	Nude Mice	Not Specified	Low and High Doses	Not Specified	Not Specified	[11]

Table 2: Pharmacokinetic Parameters of **Apatinib**

Species	Dose	Route	Mean Half-Life (t½)	Key Metabolic Enzymes	Primary Excretion Route	Reference
Human	500-800 mg	Oral	~9 hours	CYP3A4/5, CYP2D6, CYP2C9	Feces (~70%)	[2] [12] [13]
Rat	Not Specified	Gavage	Not Specified	Not Specified	Feces	[14]

Experimental Protocols

Protocol 1: Preparation of Apatinib for Oral Administration

This protocol describes two common methods for preparing **Apatinib** for oral gavage in rodents.

Materials:

- **Apatinib** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Corn oil
- Sterile physiological saline or sterile water (ddH2O)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Method A: Aqueous Formulation^[4]

- Prepare a stock solution of **Apatinib** in DMSO. For example, dissolve **Apatinib** powder in DMSO to a concentration of 80 mg/mL.
- For a final 1 mL working solution, add 50 µL of the **Apatinib** stock solution to 400 µL of PEG300.
- Vortex thoroughly until the solution is clear.
- Add 50 µL of Tween 80 to the mixture.
- Vortex again until the solution is clear and homogenous.
- Add 500 µL of sterile physiological saline or ddH₂O to bring the final volume to 1 mL.
- Vortex one final time. The solution should be used immediately.

Method B: Oil-Based Formulation^[4]

- Prepare a stock solution of **Apatinib** in DMSO. For instance, create a 10 mg/mL stock solution.
- For a final 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
- Vortex thoroughly until the mixture is homogenous.
- This suspension should be used immediately after preparation.

Note: The choice of vehicle can influence the pharmacokinetics of the drug. It is recommended to run a pilot study to determine the most suitable vehicle for your experimental model.

Protocol 2: In Vivo Administration of Apatinib

This protocol outlines the general procedure for administering **Apatinib** to tumor-bearing mice via oral gavage.

Materials:

- Tumor-bearing mice
- Prepared **Apatinib** formulation
- Appropriate gauge oral gavage needles (e.g., 20-22 gauge for mice)
- 1 mL syringes

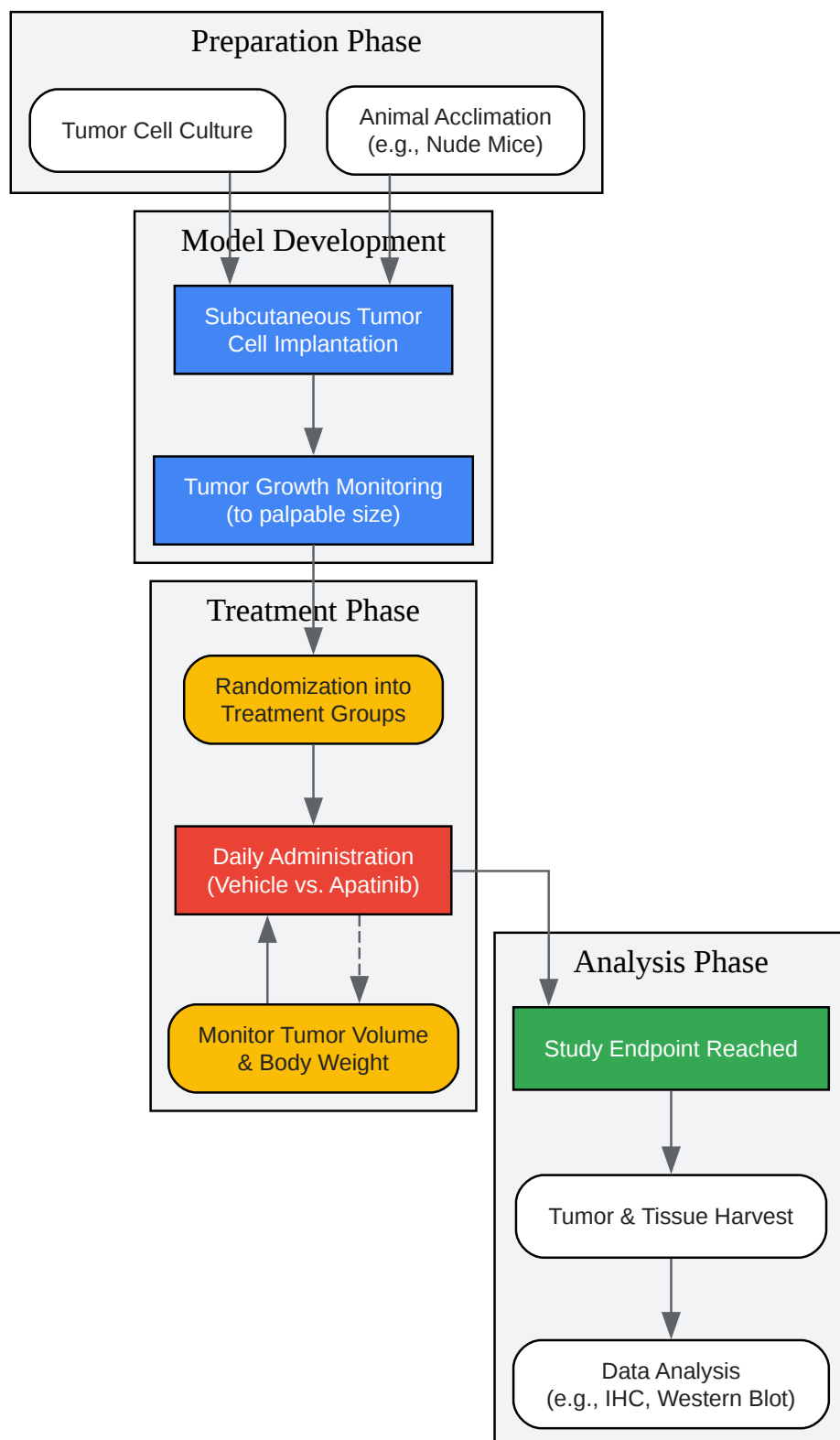
Procedure:

- Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and potential injury to the animal.
- Measure the body weight of the mouse to calculate the precise volume of the **Apatinib** formulation to be administered.
- Draw the calculated volume of the **Apatinib** solution into a 1 mL syringe fitted with a gavage needle.
- Carefully insert the gavage needle into the mouse's esophagus and gently advance it into the stomach.
- Slowly dispense the solution.
- Withdraw the gavage needle smoothly.
- Monitor the animal for a few minutes post-administration to ensure there are no immediate adverse reactions.
- Return the mouse to its cage.
- Repeat the administration according to the predetermined dosing schedule (e.g., daily).
- Monitor animal health, body weight, and tumor volume regularly throughout the study.

Mandatory Visualizations

Experimental Workflow for In Vivo Apatinib Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of **Apatinib** in a xenograft mouse model.



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